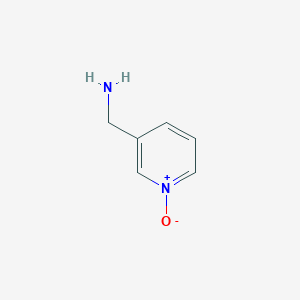

3-Pyridinemethanamine 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Pyridinemethanamine 1-oxide, also known as 3-Aminomethylpyridine-N-oxide, is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol.

Synthesis Analysis

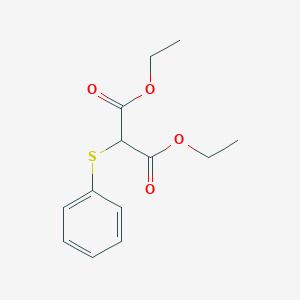

The synthesis of 3-Pyridinemethanamine 1-oxide involves the oxidation of pyridines and tertiary amines to corresponding N-oxides . A typical procedure involves adding 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane to a solution of pyridine derivative or tertiary amine in acetonitrile . The reaction mixture is stirred at room temperature for an appropriate time, after which it is diluted with toluene and water . The aqueous layer, which contains the product, is separated and evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of 3-Pyridinemethanamine 1-oxide consists of a pyridine ring with a methanamine group attached to the 3-position of the ring . The oxygen atom is attached to the nitrogen atom of the methanamine group, forming the N-oxide .Chemical Reactions Analysis

The primary chemical reaction involving 3-Pyridinemethanamine 1-oxide is its synthesis from 3-Pyridinemethanamine . This involves the oxidation of the amine group to form the N-oxide .Physical And Chemical Properties Analysis

3-Pyridinemethanamine 1-oxide has a molecular weight of 124.14 g/mol. Its density is 1.18 . The boiling point is predicted to be 354.2±17.0 °C .科学的研究の応用

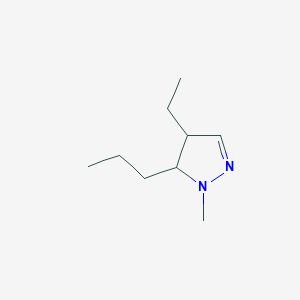

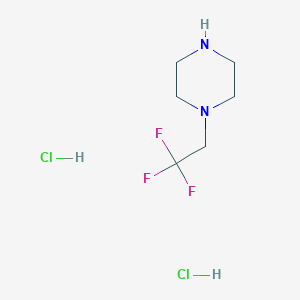

Synthesis of Aminopyridine Derivatives

Aminopyridines, including 3-Aminomethylpyridine-N-oxide, have been extensively studied due to their interesting biological activities . They are used in the synthesis of different types of aminopyridine derivatives . The diversity in their pharmacological activities has attracted the attention of many researchers .

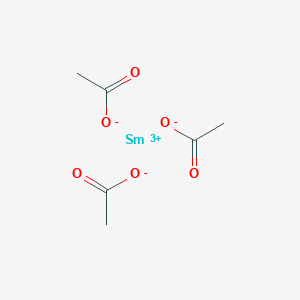

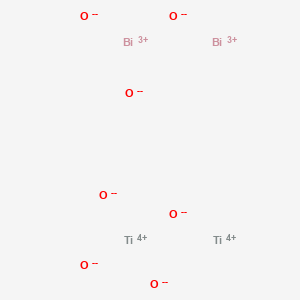

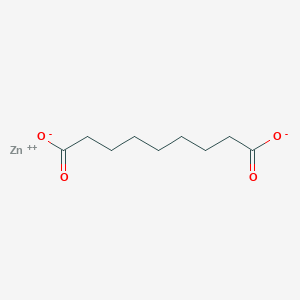

Coordination with Metals

3-Aminomethylpyridine-N-oxide can act as a coordination site with metals . This property can be exploited in various fields, including materials science and medicinal chemistry .

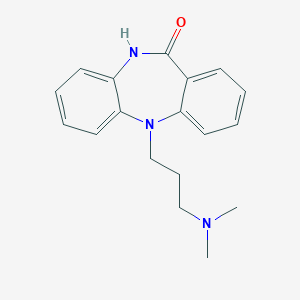

Biological Activities

The compound has been associated with a range of biological activities . This makes it a potential candidate for the development of new drugs and therapies .

Organocatalysis

Pyridine N-oxides, including 3-Aminomethylpyridine-N-oxide, have been used in organocatalysis . They can activate certain kinds of Lewis acidic parts of molecules, increasing reactivity of its nucleophilic part towards various reactions with electrophiles .

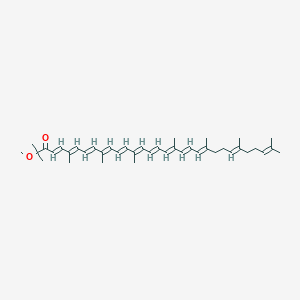

Synthesis of Natural and Bioactive Compounds

The compound has been used in the synthesis of natural and bioactive compounds . This includes the synthesis of compounds with anti-HIV activity .

Research and Development of New Compounds

The various synthetic methods revealed in studies involving 3-Aminomethylpyridine-N-oxide may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

Safety And Hazards

特性

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULFLYPLSCKRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinemethanamine 1-oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。